molecular formula C11H8F2O3 B5573453 2-(difluoromethyl)-7-methoxy-4H-chromen-4-one

2-(difluoromethyl)-7-methoxy-4H-chromen-4-one

Cat. No.: B5573453
M. Wt: 226.18 g/mol
InChI Key: MNXOAJYPPDFAKU-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-7-methoxy-4H-chromen-4-one is a chemical compound that belongs to the class of chromenones, which are known for their diverse biological activities. This compound features a difluoromethyl group and a methoxy group attached to the chromenone core, which can significantly influence its chemical and biological properties.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, it would interact with biological targets in the body. The difluoromethyl group is known to have interesting biological properties, so it could potentially enhance the activity of the chromen-4-one core .

Future Directions

The future directions for this compound could involve further studies to determine its potential uses. For example, it could be studied for potential medicinal properties, given the known biological activity of chromen-4-one derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of a suitable precursor, such as a 7-methoxy-4H-chromen-4-one derivative, using difluoromethylating agents like ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and scalable methods. These methods often employ continuous flow reactors to ensure consistent product quality and yield. The use of advanced difluoromethylating reagents and catalysts can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-7-methoxy-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into reduced forms, potentially altering its biological activity.

    Substitution: The difluoromethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-(Difluoromethyl)-7-methoxy-4H-chromen-4-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)-7-methoxy-4H-chromen-4-one
  • 2-(Chloromethyl)-7-methoxy-4H-chromen-4-one
  • 2-(Bromomethyl)-7-methoxy-4H-chromen-4-one

Uniqueness

2-(Difluoromethyl)-7-methoxy-4H-chromen-4-one is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its trifluoromethyl and chloromethyl analogs, the difluoromethyl group offers a balance between lipophilicity and hydrogen bonding capability, making it a versatile compound in various applications .

Properties

IUPAC Name

2-(difluoromethyl)-7-methoxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2O3/c1-15-6-2-3-7-8(14)5-10(11(12)13)16-9(7)4-6/h2-5,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXOAJYPPDFAKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=C(O2)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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